molecular formula C5H10F3N3O3 B6197248 (2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid CAS No. 2680529-64-8

(2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid

Cat. No.: B6197248
CAS No.: 2680529-64-8
M. Wt: 217.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid is a chemical compound with the molecular formula C5H11N3O2F3. It is also known by its IUPAC name, N-(2-aminoethyl)-N-methylnitrous amide 2,2,2-trifluoroacetate

Preparation Methods

The synthesis of (2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid typically involves the reaction of (2-aminoethyl)(methyl)nitrosoamine with trifluoroacetic acid. The reaction conditions often include maintaining a low temperature to ensure the stability of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to achieve the desired purity .

Chemical Reactions Analysis

(2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways within cells. It can act as a mutagenic and carcinogenic agent, causing genetic mutations and potentially leading to cancer. The compound’s effects are mediated through its ability to form reactive intermediates that interact with DNA and other cellular components .

Comparison with Similar Compounds

(2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid involves the reaction of (2-aminoethyl)(methyl)amine with nitrous acid followed by treatment with trifluoroacetic acid.", "Starting Materials": [ "(2-aminoethyl)(methyl)amine", "Nitrous acid", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: (2-aminoethyl)(methyl)amine is dissolved in water.", "Step 2: Nitrous acid is added dropwise to the solution of (2-aminoethyl)(methyl)amine at a temperature of 0-5°C.", "Step 3: The resulting solution is stirred for 30 minutes at 0-5°C.", "Step 4: Trifluoroacetic acid is added dropwise to the solution of (2-aminoethyl)(methyl)nitrosoamine at a temperature of 0-5°C.", "Step 5: The resulting solution is stirred for 30 minutes at 0-5°C.", "Step 6: The solution is then neutralized with sodium bicarbonate and extracted with ethyl acetate.", "Step 7: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product." ] }

CAS No.

2680529-64-8

Molecular Formula

C5H10F3N3O3

Molecular Weight

217.1

Purity

98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.